molecular formula C17H20OS2 B14182458 1,1-Bis(phenylsulfanyl)pentan-2-ol CAS No. 833480-07-2

1,1-Bis(phenylsulfanyl)pentan-2-ol

Cat. No.: B14182458
CAS No.: 833480-07-2
M. Wt: 304.5 g/mol
InChI Key: BPPOFFHQELNBLY-UHFFFAOYSA-N
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Description

1,1-Bis(phenylsulfanyl)pentan-2-ol is an organic compound with the molecular formula C17H20OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the first carbon of a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(phenylsulfanyl)pentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pentan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic addition of the thiophenol to the carbonyl group of the pentan-2-one, followed by reduction to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(phenylsulfanyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(phenylsulfanyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(phenylsulfanyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylsulfanyl-pentan-2-ol: Similar structure but with only one phenylsulfanyl group.

    2-Phenylsulfanyl-pentan-2-ol: Similar structure but with the phenylsulfanyl group attached to the second carbon.

    1,1-Bis(phenylsulfanyl)butan-2-ol: Similar structure but with a butan-2-ol backbone.

Uniqueness

1,1-Bis(phenylsulfanyl)pentan-2-ol is unique due to the presence of two phenylsulfanyl groups on the same carbon, which can lead to distinct chemical and biological properties compared to its analogs. This unique structural feature can result in different reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

833480-07-2

Molecular Formula

C17H20OS2

Molecular Weight

304.5 g/mol

IUPAC Name

1,1-bis(phenylsulfanyl)pentan-2-ol

InChI

InChI=1S/C17H20OS2/c1-2-9-16(18)17(19-14-10-5-3-6-11-14)20-15-12-7-4-8-13-15/h3-8,10-13,16-18H,2,9H2,1H3

InChI Key

BPPOFFHQELNBLY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(SC1=CC=CC=C1)SC2=CC=CC=C2)O

Origin of Product

United States

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